![molecular formula C15H12O2 B5144247 3-(4-methylphenyl)-2-benzofuran-1(3H)-one CAS No. 21615-75-8](/img/structure/B5144247.png)
3-(4-methylphenyl)-2-benzofuran-1(3H)-one
Overview
Description
3-(4-methylphenyl)-2-benzofuran-1(3H)-one, also known as 4-MeO-2-BF, is a synthetic compound that belongs to the benzofuran family. It is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic properties.
Scientific Research Applications
Structural Analysis and Molecular Interactions
Research on similar compounds to 3-(4-methylphenyl)-2-benzofuran-1(3H)-one has primarily focused on their structural properties and molecular interactions. For example, in a study by Choi, Seo, and Lee (2012), the compound 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran was analyzed, revealing details about its crystal structure and the dihedral angles formed between different molecular fragments. This kind of structural analysis is crucial for understanding how such compounds can interact at the molecular level, especially in terms of hydrogen bonding and π–π interactions (Choi, Seo, & Lee, 2012).
Potential in Polymer Applications
A study by Çelik and Coskun (2018) explored the dielectric and thermal properties of a methacrylate polymer bearing a chalcone side group, which is structurally related to benzofurans. This research demonstrated the potential application of benzofuran derivatives in the field of polymer science, particularly in creating materials with specific dielectric properties. Such findings suggest that compounds like 3-(4-methylphenyl)-2-benzofuran-1(3H)-one could be relevant in developing new polymeric materials with unique electrical characteristics (Çelik & Coskun, 2018).
Role in β-Amyloid Aggregation Inhibition
An interesting application of benzofuran derivatives is found in the field of neurodegenerative diseases. Choi et al. (2004) synthesized a series of 2-(4-hydroxyphenyl)benzofurans, demonstrating their potential as β-amyloid aggregation inhibitors. This finding is significant as β-amyloid aggregation is a key factor in Alzheimer's disease, suggesting that compounds like 3-(4-methylphenyl)-2-benzofuran-1(3H)-one might have therapeutic potential in this area (Choi, Seo, Son, & Kang, 2004).
properties
IUPAC Name |
3-(4-methylphenyl)-3H-2-benzofuran-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(16)17-14/h2-9,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWFNXMQIVEVLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387269 | |
Record name | 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1(3H)-Isobenzofuranone, 3-(4-methylphenyl)- | |
CAS RN |
21615-75-8 | |
Record name | 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.